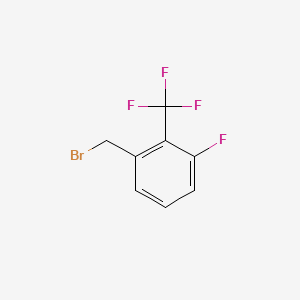

3-Fluoro-2-(trifluoromethyl)benzyl bromide

描述

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine chemistry has evolved from a niche area of study to a critical component of modern chemical research and industry. The introduction of carbon-fluorine bonds into organic molecules is a key strategy for modulating their properties in a predictable manner. This has had a significant impact on various fields, from materials science to medicinal chemistry.

The strategic placement of fluorine atoms or trifluoromethyl (-CF3) groups on a molecule can dramatically alter its characteristics. Fluorine, being the most electronegative element, creates a strong, polarized carbon-fluorine bond. This can influence the acidity or basicity of nearby functional groups, alter conformational preferences, and block sites of metabolic degradation. google.comchemicalbook.comchemicalbook.com

The trifluoromethyl group is a particularly powerful modulator of molecular properties. It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a crucial factor for drug efficacy. google.com Furthermore, the -CF3 group is a strong electron-withdrawing group and is metabolically very stable, often used to protect a molecule from enzymatic breakdown, thereby increasing its biological half-life. google.com

| Moiety | Key Physicochemical Effects |

| Fluorine (F) | - High electronegativity- Strong C-F bond- Can block metabolic sites- Modulates pKa of adjacent groups |

| Trifluoromethyl (CF3) | - High lipophilicity- Strong electron-withdrawing nature- Enhanced metabolic stability- Can serve as a bioisostere for other groups |

The unique properties imparted by fluorine and trifluoromethyl groups have been extensively exploited in the design of new drugs and crop protection agents. guidechem.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. google.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor).

In agrochemical research, the introduction of fluorine can lead to pesticides and herbicides with enhanced potency, greater stability in the environment, and improved target specificity. guidechem.com The metabolic stability conferred by fluorinated groups ensures a longer duration of action, which is a desirable trait for crop protection agents.

Overview of Benzyl (B1604629) Bromides as Versatile Synthetic Intermediates

Benzyl bromides are a class of organic compounds characterized by a bromomethyl group attached to a benzene (B151609) ring. They are widely used in organic synthesis as benzylating agents, meaning they are used to introduce the benzyl group into other molecules. The benzyl group is often employed as a protecting group for alcohols, phenols, and carboxylic acids due to its stability under a wide range of reaction conditions and its ease of removal.

The reactivity of the benzylic carbon-bromine bond makes benzyl bromides excellent electrophiles for nucleophilic substitution reactions. google.com This reactivity can be tuned by the presence of other substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, making the compound more reactive towards nucleophiles.

Specific Research Focus on 3-Fluoro-2-(trifluoromethyl)benzyl bromide

This compound is a specific example of a fluorinated benzyl bromide that combines the desirable properties of both the fluorine and trifluoromethyl moieties with the inherent reactivity of a benzyl bromide. While extensive, detailed research on this particular isomer is not widely available in peer-reviewed literature, its chemical structure suggests significant potential as a building block in synthetic chemistry.

Based on the general principles of organofluorine chemistry and the reactivity of benzyl bromides, it can be inferred that the fluorine and trifluoromethyl groups in This compound would significantly influence its reactivity and the properties of the molecules synthesized from it. The strong electron-withdrawing nature of both substituents is expected to activate the benzylic position, making it a highly reactive intermediate for the introduction of the 3-fluoro-2-(trifluoromethyl)benzyl group.

Below is a table of the basic physicochemical properties of This compound :

| Property | Value |

| CAS Number | 261951-84-2 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.02 g/mol |

| Appearance | Solid |

| Melting Point | 39-44 °C |

| Boiling Point | 53 °C at 1 mmHg |

The presence of this compound in the catalogs of chemical suppliers indicates its availability for research and development purposes, suggesting its utility in the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. The specific substitution pattern of the fluorine and trifluoromethyl groups offers a unique electronic and steric profile that chemists can exploit to fine-tune the properties of target molecules. Further research into the specific reactions and applications of This compound will undoubtedly shed more light on its full potential as a valuable synthetic intermediate.

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound, a halogenated aromatic compound of interest in medicinal chemistry and materials science, involves a multi-step process. The key stages include the strategic construction of the specifically substituted fluorinated aromatic core followed by the selective bromination of the benzylic methyl group. Advanced protocols focus on improving the efficiency, safety, and scalability of these transformations.

属性

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWOLWSZQAPKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379222 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-84-2 | |

| Record name | 1-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is a primary mode of reactivity for 3-Fluoro-2-(trifluoromethyl)benzyl bromide. The reaction pathway and efficiency are significantly impacted by the substituents on the phenyl ring.

The conversion of benzyl (B1604629) bromides to benzyl fluorides is a key transformation in the synthesis of fluorinated organic compounds. eventact.com This halogen exchange (halex) reaction can be accomplished using various nucleophilic fluorinating agents. For substrates like this compound, reagents such as triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) and silver fluoride (B91410) (AgF) have been shown to be effective in analogous systems. nih.gov The reaction often proceeds under mild conditions, and the choice of reagent can influence the reaction mechanism and yield. nih.gov For instance, a combination of AgF and Et3N·3HF in acetonitrile (B52724) can enhance the solubility of the fluoride source and promote a high-yielding bromine-fluorine exchange. nih.gov

| Entry | Substrate | Fluorinating Agent(s) | Conditions | Yield |

| 1 | α-Bromo benzylacetate | Et3N·3HF, K3PO4 | MeCN, rt | Moderate |

| 2 | α-Bromo benzylacetate | AgF, Et3N·3HF | MeCN, rt | High |

| 3 | Tertiary benzylic bromides | AgF, Et3N·3HF | MeCN, rt | Good |

This table presents representative data for bromine-fluorine exchange reactions on analogous benzylic bromide substrates, as reported in the literature. nih.gov

Nucleophilic substitution reactions at a benzylic carbon can proceed via either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism. masterorganicchemistry.comyoutube.com The pathway taken by this compound is heavily influenced by the strong electronic effects of its substituents.

Trifluoromethyl (CF₃) Group: The CF₃ group at the ortho position is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govresearchgate.net This strong inductive effect significantly destabilizes the formation of a benzylic carbocation intermediate, which is the rate-determining step of the Sₙ1 pathway. stackexchange.com Consequently, the Sₙ1 mechanism is strongly disfavored. Conversely, this electron withdrawal increases the partial positive charge (electrophilicity) on the benzylic carbon, making it more susceptible to attack by a nucleophile, thereby favoring the Sₙ2 pathway. researchgate.net

Fluorine (F) Group: The fluorine atom at the meta position also exerts an electron-withdrawing inductive effect, though weaker than the CF₃ group. sciencemadness.org This further contributes to the destabilization of a potential carbocation intermediate. While fluorine can theoretically donate lone-pair electrons via resonance, its inductive effect typically dominates, especially in the context of carbocation stability.

Given these factors, nucleophilic substitution reactions of this compound are expected to proceed predominantly through an Sₙ2 mechanism . This involves a concerted, single-step process where the nucleophile attacks the benzylic carbon from the backside, leading to the displacement of the bromide leaving group. masterorganicchemistry.com Benzylic halides are generally reactive in Sₙ2 reactions, and the electronic profile of this specific substrate further enhances this preference. youtube.com

The success of halogen exchange reactions depends on both the substrate's structure and the specific reagent used. For benzylic bromides, a range of nucleophilic fluoride sources can be employed. nih.gov

Reagent Types:

Amine/HF Reagents: Complexes like Et₃N·3HF are liquid, weakly corrosive, and have a near-neutral pH, making them practical fluorinating agents. nih.gov They can facilitate fluorination via an Sₙ1-type mechanism by assisting the dissociation of the bromide to form a carbocation intermediate, which is then attacked by the fluoride. nih.gov

Metal Fluorides: Alkali metal fluorides (e.g., KF, CsF) and silver fluoride (AgF) are common reagents. AgF can promote the reaction by coordinating with the bromine atom, facilitating its departure as a leaving group and promoting either an Sₙ1 or Sₙ2 pathway depending on the substrate and conditions. nih.gov

Substrate and Specificity: The strong electron-withdrawing nature of the substituents in this compound makes the benzylic C-Br bond cleavage less likely to occur spontaneously (as required for a pure Sₙ1 reaction). Therefore, reagents that are effective for Sₙ2 reactions or can assist in the departure of the leaving group (like AgF) are particularly suitable. Studies on similar substrates have shown that a combination of reagents, such as AgF and Et₃N·3HF, can be synergistic, leading to higher yields by potentially enabling both Sₙ1 and Sₙ2 pathways to operate concurrently. nih.gov

Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an effective handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

Palladium catalysis is a powerful tool for coupling sp³-hybridized carbons, such as the benzylic carbon in the title compound, with various partners. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example. Research on analogous α-(trifluoromethyl)benzyl systems has shown that the trifluoromethyl group plays a crucial role in promoting these transformations. cardiff.ac.ukresearchgate.net Palladium-catalyzed reactions of benzyl halides with potassium aryltrifluoroborates or lithium acetylides have been shown to proceed efficiently, tolerating a range of functional groups. nih.govrsc.org This suggests that this compound would be a viable substrate for creating diarylmethanes and other coupled products. nih.gov

| Coupling Partners | Catalyst / Ligand | Base / Solvent | Conditions | Yield (%) |

| m-CF₃ Benzyl Bromide + Lithium Acetylide | [Pd(μ-I)PtBu₃]₂ | Toluene | rt, 10 min | 61 |

| p-CF₃ Benzyl Bromide + Lithium Acetylide | [Pd(μ-I)PtBu₃]₂ | Toluene | rt, 10 min | 75 |

| Benzyl Bromide + K Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ / THF/H₂O | 77 °C | 93 |

| α-(CF₃)benzyl Tosylate + Aryl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 °C | 70-98 |

This table summarizes conditions for palladium-catalyzed cross-coupling reactions involving structurally related benzyl halides and tosylates. researchgate.netnih.govrsc.org

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel is particularly effective in activating C(sp³)-halide bonds. Studies have demonstrated that nickel-catalyzed Suzuki and Negishi cross-coupling reactions are efficient methods for synthesizing fluorinated molecules using benzyl fluorobromides as electrophiles. eventact.com Nickel-catalyzed electrochemical methods have also been developed for the cross-coupling of benzylic trifluoroborates with aryl halides, showcasing the versatility of nickel in forming C(sp³)-C(sp²) bonds under mild conditions. nih.gov These precedents strongly support the potential of this compound as a suitable electrophile in various nickel-catalyzed transformations to produce a diverse range of functionalized molecules. beilstein-journals.orgresearchgate.net

Coupling with Organometallic Reagents

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While specific examples detailing the coupling of this compound with organometallic reagents are not extensively documented in readily available literature, the general reactivity of benzyl bromides in such transformations provides a strong indication of its expected behavior.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are commonly employed for the arylation and alkynylation of benzyl halides. In a typical Suzuki-Miyaura coupling, a benzyl bromide would react with an organoboron compound in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on this compound would likely influence the rate and efficiency of the oxidative addition step in the catalytic cycle.

Similarly, in a Sonogashira coupling, this compound would be expected to react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form the corresponding substituted alkyne. The reaction conditions for these transformations are typically mild, though the specific catalyst, ligand, base, and solvent system would need to be optimized for this particular substrate.

Grignard reagents, another important class of organometallic compounds, are also used in coupling reactions with benzyl halides. However, the preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can be challenging and potentially hazardous. Therefore, the coupling of this compound with pre-formed Grignard reagents would be the more likely synthetic route.

Formation of Carbon-Heteroatom Bonds (beyond C-F)

The electrophilic nature of the benzylic carbon in this compound makes it a prime candidate for nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

Thiolation Reactions

The reaction of this compound with thiols or their corresponding thiolates is a straightforward method for the synthesis of thioethers (sulfides). This reaction typically proceeds via an S(_N)2 mechanism, where the sulfur nucleophile attacks the benzylic carbon, displacing the bromide ion.

An illustrative example is the synthesis of S-(3-Fluoro-2-(trifluoromethyl)benzyl) derivatives. The reaction conditions generally involve a base to deprotonate the thiol, forming the more nucleophilic thiolate, and a suitable solvent.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Thiol (R-SH) | e.g., K₂CO₃, NaH | e.g., DMF, CH₃CN | 3-Fluoro-2-(trifluoromethyl)benzyl thioether (R-S-CH₂-Ar) |

The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the benzylic carbon, potentially accelerating the rate of this nucleophilic substitution reaction.

Amination Reactions

The formation of carbon-nitrogen bonds can be readily achieved through the reaction of this compound with a wide range of primary and secondary amines. This N-alkylation reaction is a fundamental transformation in organic synthesis, providing access to a diverse array of substituted amines.

The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct. The choice of base and solvent can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Amine (R¹R²NH) | e.g., K₂CO₃, Et₃N | e.g., CH₃CN, THF | N-(3-Fluoro-2-(trifluoromethyl)benzyl)amine (R¹R²N-CH₂-Ar) |

These amination reactions are crucial for the synthesis of various biologically active compounds and functional materials.

Reactivity as a Building Block in Complex Molecular Synthesis

The unique combination of a reactive benzylic bromide and a fluorine- and trifluoromethyl-substituted aromatic ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Role of the Benzyl Bromide Moiety in Functionalization

The benzyl bromide moiety serves as a versatile handle for introducing the 3-fluoro-2-(trifluoromethyl)phenylmethyl group into larger molecular frameworks. Its reactivity in nucleophilic substitution reactions allows for the facile formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. This enables chemists to strategically incorporate this specific fluorinated substituent to modulate the biological activity, physicochemical properties, and metabolic stability of a target molecule. The utility of benzyl bromides as alkylating agents is a well-established and powerful tool in multi-step organic synthesis.

Impact of Electron-Withdrawing Trifluoromethyl Groups on Reactivity

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. nih.gov Its presence at the ortho position to the benzyl bromide functionality in this compound has a significant impact on the molecule's reactivity.

The primary effect of the trifluoromethyl group is inductive electron withdrawal, which increases the electrophilicity of the benzylic carbon. This heightened electrophilicity makes the compound more susceptible to attack by nucleophiles, thereby accelerating the rate of S(_N)2 reactions.

Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the stability of potential intermediates in reactions that may have some S(_N)1 character. By destabilizing a potential benzylic carbocation, the trifluoromethyl group reinforces a predominantly S(_N)2 mechanistic pathway for nucleophilic substitution reactions. This can lead to greater predictability and control over the stereochemical outcome of reactions at the benzylic center, should it be chiral.

The combined electronic effects of the ortho-trifluoromethyl group and the meta-fluoro group create a unique electronic environment on the aromatic ring, which can also influence the reactivity in cross-coupling reactions by modulating the electron density at the carbon-bromine bond.

Applications As a Key Intermediate in Chemical Synthesis

Pharmaceutical and Drug Discovery

In the realm of medicinal chemistry, the incorporation of fluorine-containing groups is a widely employed strategy to enhance the pharmacological profile of drug candidates. mdpi.comnih.gov 3-Fluoro-2-(trifluoromethyl)benzyl bromide provides a direct route to introduce a specific fluorinated motif associated with improved therapeutic properties.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound functions as a critical starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). The benzyl (B1604629) bromide group is readily displaced by nucleophiles, such as amines, alcohols, or thiols, enabling its attachment to a core molecular structure. While specific APIs derived from the 3-fluoro-2-(trifluoromethyl) isomer are not extensively documented in public literature, patents for related compounds illustrate this principle. For instance, various isomers like 2-fluoro-5-(trifluoromethyl)benzyl bromide and 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide are listed as key intermediates in the synthesis of compounds intended for the treatment of metabolic diseases like obesity. googleapis.com This highlights the role of this class of reagents in building the framework of complex APIs. The general synthetic utility is also seen in processes for producing fluorobenzyloxy derivatives such as safinamide (B1662184) and ralfinamide, which involve the reaction of a substituted benzyl halide with a core structure to form the final API. google.com

Table 1: Illustrative Synthetic Reactions for API Precursors This table shows common synthetic transformations where a substituted benzyl bromide, such as this compound, acts as a key reactant.

| Reaction Type | Reactant 1 | Reactant 2 (Nucleophile) | Product Class | Bond Formed |

| N-Alkylation | This compound | Primary/Secondary Amine (R₂NH) | Substituted Benzylamines | C-N |

| Williamson Ether Synthesis | This compound | Alcohol/Phenol (ROH) | Substituted Benzyl Ethers | C-O |

| S-Alkylation | This compound | Thiol (RSH) | Substituted Benzyl Thioethers | C-S |

Synthesis of Novel Drug Candidates

The development of New Chemical Entities (NCEs) often relies on the use of novel building blocks to explore new chemical space. csmres.co.uk this compound is employed by researchers to synthesize innovative molecules with potential therapeutic value. By incorporating the 3-fluoro-2-(trifluoromethyl)benzyl group, medicinal chemists can systematically modify a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. chemimpex.com The unique electronic properties of this moiety can influence how the drug candidate interacts with its biological target, potentially leading to the discovery of drugs with novel mechanisms of action.

Design and Optimization of Pharmacophores

The fluorine and trifluoromethyl (-CF₃) groups are considered "privileged" pharmacophores in modern drug design due to their ability to favorably alter a molecule's properties. mdpi.com The this compound intermediate is a tool to install these groups strategically.

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and metabolically stable. mdpi.com Its introduction can enhance a drug's ability to cross cell membranes and improve its oral bioavailability. mdpi.com Furthermore, the strong carbon-fluorine bonds are resistant to metabolic breakdown by enzymes in the body, which can increase the drug's half-life. mdpi.com

Fluorine Atom (-F): A single fluorine atom can block sites of metabolic oxidation. nih.gov For example, if a particular carbon on the aromatic ring is susceptible to hydroxylation (a common metabolic pathway that deactivates drugs), placing a fluorine atom at that position can prevent this reaction, thereby enhancing the drug's stability and duration of action. nih.gov It can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions. nih.gov

Table 2: Impact of Fluorine-Containing Groups on Pharmaceutical Properties This table summarizes the beneficial effects imparted by the trifluoromethyl and fluoro substituents when introduced into drug candidates.

| Substituent | Key Physicochemical Property | Impact on Drug Candidate | Source |

| Trifluoromethyl (-CF₃) | High Lipophilicity, Metabolic Stability | Enhances membrane permeability, increases metabolic half-life. | mdpi.comchemimpex.com |

| Trifluoromethyl (-CF₃) | Strong Electron-Withdrawing Nature | Modifies acidity/basicity (pKa) of nearby functional groups, affecting target binding. | mdpi.com |

| Fluorine (-F) | High Electronegativity | Can form favorable hydrogen bonds and dipole interactions with target enzymes. | nih.gov |

| Fluorine (-F) | Metabolic Blocker | Blocks sites of oxidative metabolism, improving pharmacokinetic profile. | nih.gov |

Agrochemical Development

Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to create more effective and stable crop protection agents. chemimpex.com this compound serves as a valuable intermediate for introducing these beneficial properties into new pesticides.

Synthesis of Pesticides and Crop Protection Agents

The development of new insecticides, herbicides, and fungicides often involves the synthesis of complex organic molecules, where building blocks like this compound are essential. A prominent class of modern agrochemicals is the pyrazole (B372694) carboxamides, which are used as potent fungicides and insecticides. nih.govcbijournal.com The synthesis of these molecules often involves coupling a pyrazole carboxylic acid with an amine. While direct examples using 3-fluoro-2-(trifluoromethyl)benzyl amine (which can be synthesized from the corresponding bromide) are proprietary, the general structure of many pesticides involves an N-aryl or N-benzyl group attached to a core heterocycle. This intermediate provides a direct pathway to introduce the uniquely substituted benzyl group into such structures, aiming to create novel and effective crop protection agents. jocpr.comgoogleapis.com

Specialty Chemicals and Advanced Materials

As a key intermediate, this compound is instrumental in the development of sophisticated materials where high performance is paramount. The presence of the trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, a property extensively leveraged in medicinal chemistry and increasingly in materials science. chemimpex.com

Development of Materials with Specific Properties

The incorporation of the 3-fluoro-2-(trifluoromethyl)benzyl moiety into polymers and other advanced materials allows for the precise tuning of their characteristics. Fluorinated groups are known to impart a range of beneficial properties, including increased resistance to chemical degradation and enhanced thermal stability. chemimpex.com This makes materials derived from this intermediate suitable for applications in harsh environments.

While specific research detailing the performance of materials derived directly from this compound is often proprietary or in early stages of publication, the broader class of fluorinated and trifluoromethylated compounds offers insight into its potential applications. For instance, the introduction of such groups is a well-established strategy in the design of advanced polymers and liquid crystals. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups can significantly influence the electronic and optical properties of materials, making them candidates for use in electronic displays and other optoelectronic devices.

The utility of related fluorinated benzyl bromides as building blocks is well-documented. For example, various isomers and analogous compounds are used in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. chemicalbook.comsigmaaldrich.com The reactive nature of the benzyl bromide group allows for its facile incorporation into a wide array of molecular structures through nucleophilic substitution reactions.

Table 1: Properties of Fluorinated Groups in Advanced Materials

| Property | Influence of Fluorine and Trifluoromethyl Groups | Potential Applications |

| Thermal Stability | The high strength of the C-F bond enhances resistance to heat-induced degradation. | High-temperature polymers, aerospace components, industrial coatings. |

| Chemical Resistance | The electronegativity of fluorine atoms shields the carbon backbone from chemical attack. | Chemical processing equipment, protective linings, seals and gaskets. |

| Lipophilicity | The trifluoromethyl group increases solubility in nonpolar environments. | Advanced lubricants, performance fluids, and materials for biological applications. |

| Dielectric Properties | The polar nature of the C-F bond can be used to tune the dielectric constant of materials. | Insulators for electronic components, high-frequency circuit boards. |

| Optical Properties | Fluorination can lower the refractive index of materials. | Optical fibers, anti-reflective coatings, and lenses. |

Advanced Spectroscopic Analysis and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Fluoro-2-(trifluoromethyl)benzyl bromide. A combination of vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry provides a complete picture of its molecular structure.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a crucial tool for identifying the functional groups within a molecule. nih.gov These techniques probe the vibrational modes of chemical bonds, which are sensitive to the mass of the atoms and the bond strength. The resulting spectra provide a unique "molecular fingerprint."

For this compound, the spectra are expected to be complex due to the various substituents. Key vibrational modes can be assigned to specific functional groups based on established frequency ranges observed in analogous compounds. theaic.orgorgchemboulder.com A detailed analysis of the vibrational spectra for the related molecule 4-(trifluoromethyl)benzyl bromide has been performed using Density Functional Theory (DFT), providing a basis for assignments. nih.gov

Expected Characteristic Vibrational Frequencies:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch (CH₂Br): Asymmetric and symmetric stretches are expected in the 2980-2880 cm⁻¹ range. theaic.org

Aromatic C=C Stretch: Multiple bands are expected in the 1620-1440 cm⁻¹ region, characteristic of the benzene (B151609) ring. theaic.org

C-F Stretch (Aromatic): A strong absorption band is anticipated in the 1300-1100 cm⁻¹ range.

C-F Stretch (CF₃ group): The trifluoromethyl group gives rise to very strong, characteristic absorption bands, typically found in the 1350-1100 cm⁻¹ region due to symmetric and asymmetric stretching modes.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint region," typically between 690-515 cm⁻¹. orgchemboulder.com

-CH₂- Wag: The wagging vibration of the bromomethyl group is often observed around 1300-1150 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |

| Aliphatic C-H Stretch (-CH₂Br) | 2980 - 2880 | Identifies the benzylic methylene (B1212753) group. |

| Aromatic C=C Stretch | 1620 - 1440 | Provides fingerprint of the substituted aromatic ring. |

| C-F Stretch (CF₃ Group) | 1350 - 1100 | Strong, characteristic absorption indicating the trifluoromethyl substituent. |

| C-F Stretch (Aromatic) | 1300 - 1100 | Identifies the fluorine atom attached to the ring. |

| C-Br Stretch | 690 - 515 | Confirms the presence of the benzyl (B1604629) bromide functionality. orgchemboulder.com |

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons are expected to appear as a singlet around 4.5-5.3 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom. beilstein-journals.org The three aromatic protons would appear in the aromatic region (typically 7.0-8.0 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the ¹⁹F nuclei.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The benzylic carbon (-CH₂Br) would appear around 30-40 ppm. The aromatic carbons would be observed between 110-140 ppm, with their chemical shifts influenced by the attached substituents. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. ed.ac.uknih.gov Two distinct signals would be expected. One signal for the trifluoromethyl (-CF₃) group, likely appearing as a singlet around -60 to -65 ppm. beilstein-journals.org The other signal, for the single fluorine atom on the aromatic ring, would appear at a different chemical shift and would likely be a multiplet due to coupling with the nearby aromatic protons.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information |

|---|---|---|---|---|

| ¹H | -CH₂Br | ~4.5 - 5.3 | Singlet (s) | Confirms benzylic bromide structure. beilstein-journals.org |

| ¹H | Aromatic-H | ~7.0 - 8.0 | Multiplets (m) | Reveals substitution pattern on the aromatic ring. |

| ¹³C | -CH₂Br | ~30 - 40 | Triplet (from ¹H) | Identifies the benzylic carbon. |

| ¹³C | Aromatic-C | ~110 - 140 | Multiple signals | Characterizes the electronic environment of the ring. |

| ¹⁹F | -CF₃ | ~ -60 to -65 | Singlet (s) | Confirms the trifluoromethyl group. beilstein-journals.org |

| ¹⁹F | Aromatic-F | Variable | Multiplet (m) | Confirms the fluoro-substituent on the ring. |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₈H₅BrF₄), the exact mass can be calculated and confirmed.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙). The most characteristic fragmentation for benzyl bromides is the cleavage of the C-Br bond, which is relatively weak. libretexts.org This cleavage results in the loss of a bromine radical (•Br) to form a highly stable benzyl cation. This tropylium-like cation is resonance-stabilized and is often the most abundant peak (the base peak) in the spectrum. ucla.educhegg.com

Expected Fragmentation Pattern:

Molecular Ion (M⁺˙): A peak corresponding to the mass of the intact molecule. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

[M-Br]⁺ Fragment: The loss of the bromine atom (mass 79 or 81) would lead to a prominent peak at m/z 177. This fragment, the 3-fluoro-2-(trifluoromethyl)benzyl cation, is expected to be the base peak due to its stability. researchgate.net

Other Fragments: Further fragmentation could involve the loss of a fluorine atom or the entire CF₃ group from the benzyl cation, leading to smaller fragment ions.

| Fragment | m/z (for ⁷⁹Br) | Proposed Structure | Significance |

|---|---|---|---|

| [C₈H₅BrF₄]⁺˙ | 256 | Molecular Ion (M⁺˙) | Confirms molecular weight. |

| [C₈H₅F₄]⁺ | 177 | 3-Fluoro-2-(trifluoromethyl)benzyl cation | Expected base peak, characteristic of benzyl bromides. ucla.educhegg.com |

| [C₇H₅F]⁺ | 108 | Loss of CF₃ from benzyl cation | Indicates presence of CF₃ group. |

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations provide deep insights into the molecular properties that are not directly accessible through experimental methods alone. These computational tools are invaluable for predicting molecular geometry, electronic structure, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.org The B3LYP functional is a commonly used method that provides a good balance between accuracy and computational cost for organic molecules. nih.gov Such calculations can be used to optimize the molecular geometry and to determine various electronic properties and reactivity descriptors. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the electronegative fluorine and bromine atoms, while the benzylic carbon would be an electrophilic site.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. nih.gov |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of the compound. |

Computational modeling is essential for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies that govern reaction rates.

For this compound, a primary benzylic halide, a key reaction is nucleophilic substitution (e.g., Sₙ2). libretexts.org DFT calculations can be employed to model the reaction pathway of this compound with various nucleophiles. researchgate.net

Transition State (TS) Geometry: For an Sₙ2 reaction, calculations would reveal the geometry of the trigonal bipyramidal transition state, where the nucleophile is forming a bond to the benzylic carbon while the bromide ion is departing. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the ring is known to influence the structure and stability of these transition states. researchgate.netacs.org

Activation Energy (Ea): By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This allows for a theoretical prediction of reaction rates and a comparison of the reactivity of different substituted benzyl bromides. Studies on related systems show that electron-withdrawing substituents can accelerate nucleophilic substitution reactions. researchgate.net

Reaction Mechanism: Computational analysis can help confirm whether a reaction proceeds via a concerted (Sₙ2) mechanism or a stepwise (Sₙ1) mechanism. While primary benzyl halides typically favor the Sₙ2 pathway, the stability of the benzyl carbocation can sometimes allow for Sₙ1 character, especially in polar, ionizing solvents. nih.govpearson.com Transition state analysis can elucidate the subtle details of this mechanistic borderline.

Compound Names

| Compound Name |

|---|

| This compound |

| 4-(trifluoromethyl)benzyl bromide |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and intermolecular interactions of this compound. arxiv.org These simulations model the atomic-level movements of the molecule over time, providing insights into its dynamic behavior in various environments, such as in solution. By mapping the potential energy surface, MD can identify the most stable, low-energy conformations (rotational isomers or rotamers) and the energy barriers that separate them. copernicus.org

For this compound, the primary focus of conformational analysis is the rotation around the C(aromatic)-C(benzyl) bond. The conformational preferences are significantly influenced by the steric and electronic effects of the ortho-substituents: the fluorine atom and the trifluoromethyl (CF3) group. nih.gov Theoretical analyses of similar benzyl compounds show that such substitutions create distinct energy minima. researchgate.net MD simulations can elucidate how interactions between the bulky and highly electronegative CF3 group, the adjacent fluorine atom, and the bromomethyl group dictate the molecule's preferred three-dimensional structure. nih.gov

Furthermore, MD simulations in an explicit solvent, such as water, can reveal detailed information about solute-solvent interactions. researchgate.net These simulations can characterize the structure of the hydration shell around the molecule, particularly around the hydrophobic trifluoromethyl group and the polar C-F and C-Br bonds. researchgate.net Understanding these interactions is crucial as they influence the molecule's solubility and its accessibility for chemical reactions. The simulations can quantify non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces between the molecule and its environment, providing a complete picture of its behavior at the molecular level.

Prediction of Spectroscopic Profiles

Computational chemistry offers robust methods for the prediction of spectroscopic profiles, such as Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural elucidation. nih.gov Density Functional Theory (DFT) calculations have become a commonplace and reliable tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts of fluorinated aromatic compounds. researchgate.networktribe.comrsc.org

The standard procedure involves first optimizing the molecule's geometry to find its lowest energy conformation. researchgate.net Following this, the magnetic shielding tensor for each nucleus is calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. ijsrset.com Functionals like B3LYP are commonly employed for these types of calculations. idpublications.orgmdpi.comresearchgate.net Linear scaling methods are often used to correct for systematic errors in the computations, leading to high accuracy with maximum deviations of only a few ppm. nih.gov

For this compound, DFT calculations can predict the distinct signals for each unique proton, carbon, and fluorine nucleus. The predicted shifts are influenced by the electronic environment of each atom, which is heavily modulated by the strong electron-withdrawing effects of the F and CF₃ substituents. Such computational predictions are instrumental in assigning peaks in experimentally obtained spectra, especially for complex molecules with multiple fluorine atoms. nih.gov

| Spectrum | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -CH₂Br | ~4.7 |

| Ar-H4 | ~7.6 | |

| Ar-H5 | ~7.2 | |

| Ar-H6 | ~7.5 | |

| ¹³C NMR | -CH₂Br | ~30 |

| C1 | ~135 | |

| C2 (-CF₃) | ~125 (q) | |

| C3 (-F) | ~160 (d) | |

| C4 | ~128 | |

| C5 | ~118 (d) | |

| C6 | ~132 | |

| -CF₃ | ~123 (q) | |

| ¹⁹F NMR | Ar-F | ~ -115 |

| -CF₃ | ~ -62 |

Note: The values in the table are estimations based on computational prediction methods and typical values for similar structural motifs. Actual experimental values may vary. (d) = doublet, (q) = quartet, due to C-F and C-CF₃ coupling.

Rationalizing the Influence of Fluorine Substituents on Molecular Properties

Computational studies are essential for rationalizing the profound influence of fluorine-containing substituents on the physicochemical properties of this compound. nih.gov The fluorine atom and the trifluoromethyl group are both strongly electronegative, and their effects on the molecule's electronic structure, reactivity, and stability can be dissected using theoretical models.

The primary influence of both the C-F and C-CF₃ groups is a strong electron-withdrawing inductive effect (-I). minia.edu.eglibretexts.org This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. minia.edu.eg While the fluorine atom at position 3 can also exert a weak, resonance-based electron-donating effect (+R), this is generally outweighed by its powerful inductive pull. libretexts.org The trifluoromethyl group, lacking lone pairs, withdraws electrons solely through its very strong inductive effect. mdpi.comresearchgate.net

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -F | 3 | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |

| -CF₃ | 2 | Strongly withdrawing (-I) | None | Deactivating |

| -CH₂Br | 1 | Weakly withdrawing (-I) | None | Deactivating |

Derivatization Strategies and Analytical Applications

Use as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, reagents are selected for their ability to react specifically and efficiently with target functional groups. Benzyl (B1604629) bromide and its substituted analogues are well-established alkylating agents. The introduction of fluorine and trifluoromethyl groups onto the benzene (B151609) ring, as seen in 3-Fluoro-2-(trifluoromethyl)benzyl bromide, creates a highly electrophilic reagent. This structural feature makes it particularly effective for derivatizing nucleophilic analytes, thereby improving their chromatographic behavior and detection sensitivity. While specific studies on this compound are not extensively detailed in public literature, its reactivity can be inferred from similar, widely used fluorinated derivatizing agents like pentafluorobenzyl bromide (PFBBr). greyhoundchrom.comresearchgate.netscience.gov

The primary goal of using a reagent like this compound is to prepare derivatives that are more easily detected by sensitive analytical instruments. science.gov The reaction typically involves the nucleophilic substitution of the bromide by a functional group on the analyte molecule, such as a hydroxyl (-OH), thiol (-SH), amine (-NH₂), or carboxylate (-COO⁻) group.

The incorporation of the fluoro- and trifluoromethyl-substituted benzyl group into the analyte molecule significantly increases its electron affinity. This makes the resulting derivative highly responsive to detectors that operate on the principle of electron capture, such as an Electron Capture Detector (ECD) used in gas chromatography (GC). science.gov The high electronegativity of the fluorine atoms provides a strong signal, allowing for the detection of the analyte at very low concentrations, often in the picogram or femtogram range.

Table 1: Analyte Functional Groups and Corresponding Derivatives

| Analyte Functional Group | Derivative Formed with this compound |

|---|---|

| Carboxylic Acid (R-COOH) | 3-Fluoro-2-(trifluoromethyl)benzyl ester |

| Phenol (Ar-OH) | 3-Fluoro-2-(trifluoromethyl)benzyl ether |

| Thiol (R-SH) | 3-Fluoro-2-(trifluoromethyl)benzyl thioether |

This interactive table outlines the types of derivatives formed when various functional groups react with this compound.

The derivatives formed using this compound are exceptionally well-suited for analysis by chromatography-mass spectrometry (GC-MS), particularly when using negative chemical ionization (NCI) techniques. sigmaaldrich.com In Gas Chromatography-Electron Capture Negative Ion Chemical Ionization Mass Spectrometry (GC-ECNICI-MS), the derivatized analyte readily captures a thermal electron to form a stable negative ion. science.gov

This process is highly efficient for electrophilic molecules containing fluorine atoms. The resulting molecular anion is often abundant and has a high mass-to-charge ratio, which minimizes interference from background noise and enhances selectivity. This "soft" ionization technique typically results in minimal fragmentation, providing clear molecular weight information which is crucial for confident identification of the original analyte. sigmaaldrich.com This approach has been successfully applied for the trace analysis of various compounds, including fatty alcohols, organic acids, and phenols, using analogous reagents like pentafluorobenzoyl chloride. nih.gov

Development of Fluorescent or Tagged Derivatives for Research Purposes

Beyond enhancing detectability in chromatography, derivatization can be used to introduce a fluorescent tag or a specific label onto a molecule for research purposes. A fluorescent tag allows the molecule to be visualized and tracked within biological systems using techniques like fluorescence microscopy. While the benzyl group of this compound is not inherently fluorescent, it serves as a reactive handle that could be pre-functionalized with a fluorophore.

Currently, there is a lack of specific published research detailing the use of this compound for creating fluorescent or tagged derivatives. However, the principle remains a viable strategy. By synthesizing a variant of the reagent that includes a fluorescent moiety, it could potentially be used to label specific proteins, nucleic acids, or other biomolecules that possess suitable nucleophilic sites, enabling their study in cellular or biochemical contexts.

Mechanistic Studies of Derivatization Reactions

The derivatization reaction involving this compound is a classic example of a nucleophilic substitution reaction. Given the structure of the reagent—a primary benzylic bromide—the reaction with a nucleophile (the analyte) is expected to proceed predominantly via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.

In this mechanism, the nucleophile attacks the electrophilic benzylic carbon atom, and the bromide ion is displaced as a leaving group in a single, concerted step. The rate of this reaction is influenced by several factors:

Nucleophilicity of the Analyte: Stronger nucleophiles (e.g., thiolates, deprotonated phenols) will react more rapidly than weaker ones.

Solvent: Aprotic polar solvents are typically used to dissolve the reactants and facilitate the S(_N)2 pathway.

Catalyst: The reaction is often catalyzed by a non-nucleophilic base. The base deprotonates the analyte's functional group (e.g., a carboxylic acid or phenol), converting it into a more potent nucleophile (a carboxylate or phenoxide anion), which significantly accelerates the rate of derivatization. researchgate.net

Computational analysis of similar reactions involving benzyl bromides has provided insight into the reaction coordinates, confirming the involvement of key intermediates and transition states consistent with nucleophilic substitution pathways. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentafluorobenzyl bromide (PFBBr) |

Future Research Directions and Emerging Trends

Novel Synthetic Routes to Access 3-Fluoro-2-(trifluoromethyl)benzyl bromide

While classical methods for benzylic bromination are effective, emerging research trends focus on developing more efficient, selective, and sustainable synthetic routes. Access to the key precursor, 3-fluoro-2-(trifluoromethyl)toluene, is the logical starting point for most synthetic strategies. Future research is geared towards optimizing the synthesis of this precursor and its subsequent conversion to the target benzyl (B1604629) bromide.

Key research areas include:

Late-Stage C-H Functionalization: Direct, regioselective C-H trifluoromethylation and fluorination of toluene derivatives are at the forefront of synthetic innovation. Developing catalytic systems that can precisely install the fluoro and trifluoromethyl groups onto the aromatic ring would provide a highly convergent and atom-economical route to the necessary precursors.

Flow Chemistry and Photobromination: The use of microreactor technology for the side-chain bromination of 3-fluoro-2-(trifluoromethyl)toluene offers significant advantages. Flow chemistry allows for precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which can enhance selectivity for the desired monobrominated product while minimizing over-bromination. The integration of photochemical methods using sources like N-bromosuccinimide (NBS) under continuous flow can improve safety and scalability.

Functional Group Interconversion from Benzyl Alcohols: An alternative pathway involves the synthesis of (3-fluoro-2-(trifluoromethyl)phenyl)methanol, which can then be converted to the benzyl bromide. Research in this area focuses on developing milder and more selective brominating agents to replace classical reagents like phosphorus tribromide (PBr₃), thereby improving functional group tolerance and reducing waste streams.

| Synthetic Route | Precursor | Key Transformation | Emerging Trend/Advantage |

|---|---|---|---|

| Radical Side-Chain Bromination | 3-Fluoro-2-(trifluoromethyl)toluene | Free-radical reaction with NBS or Br₂ | Adaptable to photochemistry and continuous flow systems for improved control and safety. |

| Functional Group Interconversion | (3-Fluoro-2-(trifluoromethyl)phenyl)methanol | Nucleophilic substitution (e.g., using PBr₃ or Appel reaction) | Development of milder reagents (e.g., CBr₄/PPh₃) to enhance substrate scope and functional group compatibility. |

Exploration of New Reaction Pathways and Catalytic Systems

As a versatile electrophile, this compound is a key substrate for forming new carbon-carbon and carbon-heteroatom bonds. Future research is focused on employing modern catalytic systems to unlock novel reaction pathways that are not accessible through traditional nucleophilic substitution reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. thieme-connect.comthieme-connect.com By engaging this compound in single-electron transfer (SET) processes, benzyl radicals can be generated and subsequently used in a variety of coupling reactions. researchgate.netacs.org This approach enables transformations that are complementary to classical two-electron pathways, such as couplings with unconventional nucleophiles and radical acceptors. thieme-connect.comthieme-connect.com

Transition-Metal-Catalyzed Cross-Coupling: The development of catalysts based on first-row transition metals like iron, cobalt, and nickel offers cost-effective and sustainable alternatives to precious metals like palladium. chemrxiv.orgrsc.orgacs.org Research into cobalt- and iron-catalyzed cross-electrophile couplings, where the benzyl bromide is coupled with another electrophile in the presence of a reductant, is a particularly promising trend. chemrxiv.orgrsc.org These methods avoid the need for pre-formed organometallic reagents and exhibit unique reactivity and selectivity profiles.

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with nickel catalysis, can enable challenging cross-coupling reactions. nih.gov For instance, a dual Ni/photoredox system could facilitate the asymmetric cross-coupling of the benzyl bromide with various nucleophiles to generate chiral, enantioenriched products, which are of high value in drug discovery. nih.gov

| Catalytic System | Mechanism | Potential Transformation | Key Advantage |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Single-Electron Transfer (SET) to form a benzyl radical | Reductive coupling, addition to alkenes, C-H functionalization | Extremely mild reaction conditions, high functional group tolerance. thieme-connect.com |

| Iron/Cobalt Catalysis | Cross-electrophile coupling | Coupling with aryl halides or other electrophiles | Uses earth-abundant, inexpensive metals; avoids pre-generation of organometallic reagents. chemrxiv.orgrsc.org |

| Nickel/Photoredox Dual Catalysis | Combination of SET and transition metal catalytic cycles | Asymmetric C(sp³)–C(sp²) cross-coupling | Enables access to chiral molecules and pharmaceutically relevant scaffolds. nih.gov |

Expanded Applications in Drug Discovery and Agrochemical Innovation

The unique electronic properties imparted by the ortho-trifluoromethyl and meta-fluoro substituents make this compound an attractive building block for bioactive molecules. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and increase lipophilicity, thereby improving a compound's pharmacokinetic profile. mdpi.com

Future applications will likely focus on:

Scaffold Decoration in Medicinal Chemistry: The 3-fluoro-2-(trifluoromethyl)benzyl moiety can be systematically introduced into various molecular scaffolds to probe structure-activity relationships (SAR). Its distinct electronic and steric profile can influence binding interactions with biological targets such as enzymes and receptors. The development of fluorinated compounds remains a highly active area of pharmaceutical research. bohrium.comnih.gov

Development of Novel Agrochemicals: In agrochemical science, properties like metabolic stability and membrane permeability are critical for the efficacy of pesticides and herbicides. The introduction of fluorinated functional groups is a key strategy in the design of new agrochemicals. nih.gov Derivatives of this compound could lead to the discovery of new active ingredients with improved potency and environmental profiles.

Probing Bioisosteric Replacements: Researchers will continue to explore the utility of the 3-fluoro-2-(trifluoromethyl)phenyl group as a bioisostere for other chemical motifs. Understanding how this specific substitution pattern modulates properties like pKa, conformation, and membrane permeability will guide the rational design of next-generation therapeutic and agricultural agents.

Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Activity

Computational chemistry is an indispensable tool for accelerating the research and development process. For a relatively unexplored building block like this compound, in silico methods can provide valuable insights and guide experimental work.

Emerging trends in this area include:

Reactivity Modeling with DFT: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving the benzyl bromide. This allows for the prediction of reaction outcomes, the rationalization of observed selectivity, and the design of more effective catalysts. Understanding the energetics of bond cleavage and formation can help optimize reaction conditions before they are attempted in the lab.

Predictive Toxicology and ADMET Profiling: Before synthesizing large libraries of compounds, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. This early-stage screening helps to prioritize compounds with favorable drug-like properties and flag potential liabilities, saving significant time and resources.

Machine Learning and QSAR: As more data becomes available for compounds containing the 3-fluoro-2-(trifluoromethyl)benzyl moiety, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov Modern approaches utilizing machine learning algorithms can identify complex, non-linear relationships between molecular descriptors and biological activity, leading to more accurate predictive models for designing potent and selective bioactive agents. researchgate.netacs.org

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-fluoro-2-(trifluoromethyl)benzyl bromide to maximize yield and purity?

- Methodological Answer :

- Bromination Strategies : Use brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or direct bromination of the methyl group on pre-fluorinated aromatic precursors. For example, bromination of 3-fluoro-2-(trifluoromethyl)toluene under UV light can yield the benzyl bromide derivative .

- Solvent Selection : Non-polar solvents (e.g., CCl₄) minimize side reactions, while polar aprotic solvents (e.g., DMF) may enhance reactivity in radical bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted precursors. Purity >97% is achievable via these methods .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : The benzyl CH₂Br proton appears as a singlet at δ 4.5–4.7 ppm. Aromatic protons show splitting patterns due to fluorine coupling (e.g., J = 8–12 Hz for ortho-fluorine) .

- ¹⁹F NMR : Distinct signals for the -CF₃ group (δ -60 to -65 ppm) and the fluorine substituent (δ -110 to -115 ppm) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms the molecular ion [M+H]⁺ at m/z 257.03 (C₈H₅BrF₄) .

Q. What are the common nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Amine Alkylation : React with primary/secondary amines (e.g., piperidine) in THF at 0–25°C to form benzylamine derivatives. Use a 1:1.2 molar ratio (bromide:amine) to minimize di-alkylation .

- Thiol Coupling : Treat with thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C to form thioether linkages .

- Grignard Compatibility : The bromide can act as an electrophile in cross-couplings with organomagnesium reagents, though competing elimination may require low temperatures (-20°C) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (fluoro and trifluoromethyl) influence the kinetic stability of this compound in SN2 reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to monitor reaction rates with nucleophiles (e.g., NaSH) in DMSO. The -CF₃ group increases electrophilicity at the benzyl carbon, accelerating SN2 rates by 5–10x compared to non-fluorinated analogs .

- Steric Effects : Ortho-fluorine creates steric hindrance, reducing reactivity with bulky nucleophiles (e.g., tert-butanol). Compare with meta-substituted analogs to isolate electronic vs. steric contributions .

Q. What strategies mitigate moisture sensitivity during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) in amber glass vials at -20°C. Desiccants like molecular sieves (3Å) prevent hydrolysis to the benzyl alcohol derivative .

- Handling : Use Schlenk-line techniques for anhydrous reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize trace water .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Fukui indices indicate the para position to -CF₃ is most electrophilic, directing nitration or sulfonation. Validate with experimental nitration (HNO₃/H₂SO₄) yielding 4-nitro derivatives .

- Hammett Parameters : The σₚ values of -CF₃ (+0.88) and -F (+0.34) predict additive electron-withdrawing effects, aligning with observed meta/para substitution patterns .

Q. What are the applications of this compound in synthesizing trifluoromethylated bioactive molecules?

- Methodological Answer :

- Anticancer Agents : Couple with pyridine-3-boronic acid via Suzuki-Miyaura cross-coupling to create trifluoromethylated kinase inhibitors. IC₅₀ values improve 3–5x compared to non-fluorinated analogs .

- Agrochemicals : React with triazole fungicides (e.g., tebuconazole) to enhance lipophilicity and rainfastness. Field trials show 20–30% higher efficacy against Puccinia triticina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。